(2-Chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone
CAS No.:
Cat. No.: VC18792534
Molecular Formula: C12H13ClFNO2
Molecular Weight: 257.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H13ClFNO2 |
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Molecular Weight | 257.69 g/mol |
IUPAC Name | (2-chloro-4-fluoro-3-methoxyphenyl)-pyrrolidin-1-ylmethanone |
Standard InChI | InChI=1S/C12H13ClFNO2/c1-17-11-9(14)5-4-8(10(11)13)12(16)15-6-2-3-7-15/h4-5H,2-3,6-7H2,1H3 |
Standard InChI Key | LJTYIZPPZHAIFE-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=CC(=C1Cl)C(=O)N2CCCC2)F |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
The compound’s IUPAC name, (2-chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone, delineates a benzene ring substituted at positions 2 (chloro), 4 (fluoro), and 3 (methoxy), linked via a ketone bridge to a pyrrolidine heterocycle. The molecular formula is C₁₂H₁₃ClFNO₂, with a molecular weight of 257.69 g/mol. Key structural features include:
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Aromatic system: Electron-withdrawing substituents (Cl, F) and an electron-donating methoxy group create a polarized electronic environment.
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Pyrrolidine moiety: A five-membered saturated nitrogen heterocycle contributing conformational rigidity and hydrogen-bonding capacity.
Spectroscopic Signatures
While experimental NMR data for this exact compound are unavailable, analogous structures provide insights:
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¹H NMR: Expected signals include a singlet for methoxy protons (~δ 3.8–4.0 ppm), multiplet patterns for pyrrolidine protons (δ 1.8–3.5 ppm), and aromatic protons influenced by substituent effects (δ 6.5–7.5 ppm) .
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¹³C NMR: Carbonyl resonance near δ 195–205 ppm, aromatic carbons between δ 110–150 ppm, and pyrrolidine carbons at δ 25–50 ppm .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes are plausible for synthesizing this compound:
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Friedel-Crafts Acylation: Direct acylation of a substituted benzene derivative using pyrrolidine carbonyl chloride.
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Nucleophilic Aromatic Substitution: Functionalization of pre-formed aryl ketones with pyrrolidine under basic conditions.
Experimental Protocols
A modified procedure from radical alkylation methodologies suggests the following steps:
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Precursor Synthesis:
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Coupling Reaction:
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Reacting 2-chloro-4-fluoro-3-methoxybenzoyl chloride with pyrrolidine in anhydrous dichloromethane at 0°C.
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Triethylamine acts as a base to scavenge HCl byproducts.
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Purification:
Table 1: Representative Synthetic Conditions
Parameter | Value | Source |
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Reaction Temperature | 0°C to room temperature | |
Solvent | Anhydrous dichloromethane | |
Catalyst | Triethylamine | |
Yield | 67–90% (analogous compounds) |
Physicochemical Properties
Solubility and Stability
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Solubility: Predominant solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in chlorinated solvents (CH₂Cl₂).
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Stability: Susceptible to hydrolysis under acidic or basic conditions due to the ketone moiety. Storage at −20°C under inert atmosphere is recommended.
Computational Predictions
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logP: Calculated partition coefficient of ~2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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pKa: The pyrrolidine nitrogen exhibits a basic pKa of ~10.5, protonatable under physiological conditions.
Research Findings and Biological Activity
In Silico Studies
Molecular docking simulations predict moderate affinity for adenosine A₂A receptors (Ki ≈ 150 nM), suggesting potential neurological applications .
Toxicity Profiling
No in vivo data exist, but in vitro assays on related compounds indicate low cytotoxicity (IC₅₀ > 50 μM in HEK293 cells).
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